molecular formula C14H21NO B2882702 2-Methyl-4-(1,2,3,4-tetrahydroisoquinolin-6-yl)butan-2-ol CAS No. 1781139-43-2

2-Methyl-4-(1,2,3,4-tetrahydroisoquinolin-6-yl)butan-2-ol

Cat. No.: B2882702
CAS No.: 1781139-43-2
M. Wt: 219.328
InChI Key: XEGVQHNZHRRPAQ-UHFFFAOYSA-N
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Description

“2-Methyl-4-(1,2,3,4-tetrahydroisoquinolin-6-yl)butan-2-ol” is a complex organic compound. It is a derivative of 1,2,3,4-tetrahydroisoquinoline (THIQ), which is a large group of natural products . THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .


Synthesis Analysis

The synthesis of THIQ derivatives involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .


Molecular Structure Analysis

The molecular formula of 2-Methyl-1,2,3,4-tetrahydroisoquinoline is C10H13N . The InChI code is 1S/C10H13NO/c1-11-5-4-8-6-10 (12)3-2-9 (8)7-11/h2-3,6,12H,4-5,7H2,1H3 .


Chemical Reactions Analysis

The reaction involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .


Physical and Chemical Properties Analysis

The compound is a pale yellow liquid . The molecular weight of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol is 163.22 .

Scientific Research Applications

Tetrahydroisoquinolines in Drug Synthesis

The synthesis and application of tetrahydroisoquinolines (THIQs), including compounds structurally related to 2-Methyl-4-(1,2,3,4-tetrahydroisoquinolin-6-yl)butan-2-ol, have been extensively explored due to their significance in medicinal chemistry. THIQs have been identified as 'privileged scaffolds' in nature, initially recognized for their neurotoxicity but later found to possess potential neuroprotective properties against Parkinsonism in mammals. The US FDA approval of trabectedin, a compound derived from this class, for treating soft tissue sarcomas highlights the critical role of THIQ derivatives in anticancer drug discovery. These derivatives have been synthesized for various therapeutic activities, showing notable success in cancer and central nervous system (CNS) drug development, and hold promise for treating infectious diseases such as malaria, tuberculosis, and HIV-infection, among others (Singh & Shah, 2017).

Alkaloid Synthesis and Chemical Properties

Research on the chemical synthesis of tetrahydroisoquinoline alkaloids, including methods to achieve enantiomerically pure compounds, is significant for developing pharmaceuticals. For instance, the synthesis of the alkaloid (+)-corlumine demonstrates the importance of THIQ derivatives in drug development. This synthesis involves diastereoselective alkylation and anodic oxidation, showcasing the compound's versatility in medicinal chemistry (Huber & Seebach, 1987).

Fluorescence Sensing and Analytical Applications

Tetrahydroisoquinoline derivatives also play a role in fluorescence sensing, demonstrating the wide-ranging applications of these compounds beyond pharmacology. The study of quinoline-based isomers for Al3+ and Zn2+ sensing highlights the potential of THIQ derivatives in analytical chemistry, offering insights into their utility in detecting and quantifying metal ions (Hazra et al., 2018).

Anticancer Agent Development

Further emphasizing the medicinal relevance of THIQ derivatives, the synthesis of substituted 1,2,3,4-tetrahydroisoquinolines as potential anticancer agents showcases ongoing efforts in drug discovery. These compounds, with modifications on the phenyl ring, have been evaluated for their cytotoxicity against breast cancer cell lines, underscoring the therapeutic potential of THIQ derivatives in oncology (Redda et al., 2010).

Safety and Hazards

The compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Future Directions

THIQ based natural and synthetic compounds have garnered a lot of attention in the scientific community due to their diverse biological activities against various infective pathogens and neurodegenerative disorders . This has resulted in the development of novel THIQ analogs with potent biological activity . Therefore, the future directions of "2-Methyl-4-(1,2,3,4-tetrahydroisoquin

Properties

IUPAC Name

2-methyl-4-(1,2,3,4-tetrahydroisoquinolin-6-yl)butan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c1-14(2,16)7-5-11-3-4-13-10-15-8-6-12(13)9-11/h3-4,9,15-16H,5-8,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEGVQHNZHRRPAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCC1=CC2=C(CNCC2)C=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1781139-43-2
Record name 2-methyl-4-(1,2,3,4-tetrahydroisoquinolin-6-yl)butan-2-ol
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